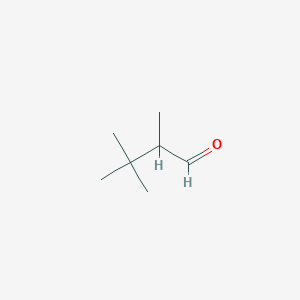

2,3,3-Trimethylbutanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,3-trimethylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(5-8)7(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZLWFWSVIGUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396918 | |

| Record name | 2,3,3-trimethylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17408-48-9 | |

| Record name | 2,3,3-trimethylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-trimethylbutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 2,3,3-Trimethylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,3-trimethylbutanal, a branched-chain aldehyde. The document outlines the expected spectral characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are presented, alongside a comprehensive interpretation of the data. This guide serves as a valuable resource for researchers in organic chemistry, analytical chemistry, and drug development, aiding in the structural elucidation and characterization of similar aliphatic aldehydes.

Introduction

This compound is an organic compound with the chemical formula C₇H₁₄O.[1] As a sterically hindered aldehyde, its spectroscopic properties are of interest for understanding the influence of bulky alkyl groups on the electronic environment of the carbonyl functional group. Accurate interpretation of its NMR, IR, and MS spectra is crucial for its identification and for quality control in synthetic processes. This guide presents a detailed analysis of its spectroscopic signature.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound. These values are representative and based on typical ranges for the functional groups present in the molecule.

¹H NMR (Proton NMR) Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

-

Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.60 | d | 1H | Aldehyde H (CHO) |

| ~2.40 | q | 1H | Methine H (CH) |

| ~1.10 | d | 3H | Methyl H (CH₃) |

| ~1.05 | s | 9H | tert-Butyl H (C(CH₃)₃) |

¹³C NMR (Carbon NMR) Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

-

Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~205 | Carbonyl C (C=O) |

| ~55 | Methine C (CH) |

| ~35 | Quaternary C (C) |

| ~25 | tert-Butyl C (C(CH₃)₃) |

| ~15 | Methyl C (CH₃) |

IR (Infrared) Spectroscopy Data

-

Sample Preparation: Thin film (neat liquid) on NaCl plates

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1465 | Medium | C-H bend (CH₃ and CH₂) |

| ~1370 | Medium | C-H bend (tert-butyl) |

MS (Mass Spectrometry) Data

-

Ionization Method: Electron Ionization (EI) at 70 eV

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment of Fragment Ion |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CHO]⁺ |

| 57 | Very High (Base Peak) | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 41 | Moderate | [C₃H₅]⁺ |

| 29 | Moderate | [CHO]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically co-added.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded with proton decoupling. A spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds are used. Approximately 1024 scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two polished sodium chloride (NaCl) salt plates to create a thin liquid film.[2]

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the clean NaCl plates is first collected. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.[3] Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The sample molecules are ionized using electron ionization (EI) with an electron beam energy of 70 eV.[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.

-

Detection: The abundance of each ion is measured by an electron multiplier detector.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Interpretation and Structural Elucidation

The combined analysis of NMR, IR, and MS data allows for the unambiguous structural confirmation of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by four distinct signals. The downfield singlet at approximately 9.60 ppm is characteristic of an aldehyde proton. The quartet at around 2.40 ppm corresponds to the methine proton, which is coupled to the adjacent methyl group. The doublet at about 1.10 ppm is assigned to the methyl group protons, split by the neighboring methine proton. The intense singlet at approximately 1.05 ppm, integrating to nine protons, is indicative of the three equivalent methyl groups of the tert-butyl moiety.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum shows five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule. The signal at the lowest field (~205 ppm) is characteristic of a carbonyl carbon in an aldehyde.[5] The other signals in the aliphatic region correspond to the methine, quaternary, tert-butyl, and methyl carbons, with their chemical shifts influenced by their local electronic environments.

IR Spectrum Analysis

The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band around 1725 cm⁻¹ confirms the presence of a carbonyl group (C=O) of a saturated aldehyde.[6] The pair of medium intensity bands at approximately 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretching vibrations of the aldehyde group. Strong absorptions in the 2960-2870 cm⁻¹ region are due to the C-H stretching of the alkane parts of the molecule.

Mass Spectrum Analysis

The mass spectrum under electron ionization shows a molecular ion peak [M]⁺ at m/z 114, which corresponds to the molecular weight of this compound (114.19 g/mol ).[1] The fragmentation pattern is dominated by the formation of stable carbocations. The base peak at m/z 57 is attributed to the highly stable tert-butyl cation, formed by alpha-cleavage. Another significant fragment at m/z 85 results from the loss of the formyl radical (CHO).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an unknown compound like this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a detailed and consistent spectroscopic profile for this compound. This technical guide serves as a practical resource for the identification and characterization of this compound and can be extended to the analysis of other aliphatic aldehydes. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, which is fundamental for research and development in the chemical and pharmaceutical sciences.

References

- 1. This compound | C7H14O | CID 3824520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,3-Trimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,3-trimethylbutanal, an aliphatic aldehyde with a highly branched structure. This document collates available experimental and predicted data on its fundamental characteristics, spectral properties, and chemical reactivity. Detailed experimental protocols for its synthesis are presented, along with a discussion of its potential, though currently undocumented, biological significance. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in utilizing or studying this compound.

Introduction

This compound, a member of the aldehyde family, is a C7 branched-chain aliphatic aldehyde. Its structure is characterized by a t-butyl group adjacent to a chiral center, which imparts specific steric and electronic properties that influence its reactivity. While not as extensively studied as other aldehydes, its unique structure makes it a compound of interest for various chemical syntheses and potentially for biological applications. This guide aims to consolidate the known information about this compound to facilitate further research and application.

Physical Properties

The physical properties of this compound are summarized in the table below. Due to a lack of extensive experimental data in the literature, some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | --INVALID-LINK-- |

| Molecular Weight | 114.19 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 17408-48-9 | --INVALID-LINK--[1] |

| Appearance | Colorless liquid (presumed) | --INVALID-LINK--[1] |

| Odor | Distinctive aldehyde odor (presumed) | --INVALID-LINK--[1] |

| Boiling Point | 130.0 ± 9.0 °C (Predicted) | --INVALID-LINK-- |

| Melting Point | N/A | |

| Density | 0.8 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |

| Refractive Index | 1.403 (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents | --INVALID-LINK--[1] |

| XLogP3 | 2 | --INVALID-LINK--[2] |

| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK--[3] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR Spectrum: A ¹³C NMR spectrum for this compound is available from Wiley-VCH GmbH.[3]

-

¹H NMR Spectrum (Predicted): A predicted ¹H NMR spectrum is presented below. The chemical shifts are estimated based on the molecular structure.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehydic H | ~9.6 | d | 1H |

| Methine H (C2) | ~2.3 | m | 1H |

| Methyl H's (on C2) | ~1.0 | d | 3H |

| Methyl H's (on C3) | ~1.1 | s | 9H |

Mass Spectrometry (MS)

A predicted mass spectrum of this compound would likely show a molecular ion peak (M+) at m/z = 114. Key fragmentation patterns would be expected to involve the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z = 85, and cleavage of the t-butyl group (57 Da) resulting in a fragment at m/z = 57, which would likely be the base peak due to the stability of the tertiary carbocation.

Chemical Properties and Reactivity

This compound exhibits reactivity typical of aldehydes, though influenced by the significant steric hindrance from the adjacent t-butyl group.[1]

-

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack.[1] However, the bulky t-butyl group can sterically hinder the approach of large nucleophiles.

-

Oxidation: As a primary aldehyde, it can be oxidized to the corresponding carboxylic acid, 2,3,3-trimethylbutanoic acid.

-

Reduction: It can be reduced to the primary alcohol, 2,3,3-trimethyl-1-butanol.

-

Stability: The compound is a flammable liquid.[3]

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound is through the oxidation of the corresponding primary alcohol, 2,3,3-trimethyl-1-butanol. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are suitable for this conversion to avoid over-oxidation to the carboxylic acid.[4]

Reaction:

Illustrative Experimental Workflow:

References

A Technical Guide to the Synthesis of 2,3,3-Trimethylbutanal: Historical Perspectives and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,3,3-trimethylbutanal, a branched-chain aldehyde. While a definitive historical record of its first synthesis remains elusive in readily available literature, this document explores plausible historical routes based on the development of organic chemistry, alongside contemporary and efficient synthetic methods.

Introduction

This compound, also known as pivaldehyde or tert-butylacetaldehyde, is a sterically hindered aldehyde with applications in organic synthesis. Its unique structural features, including a quaternary carbon atom adjacent to the carbonyl group, influence its reactivity and present specific challenges and opportunities in synthetic chemistry. This guide delves into the historical context of its synthesis through an examination of related chemical transformations and details modern, practical laboratory preparations.

Historical Context: The Pinacol (B44631) Rearrangement and Plausible Early Syntheses

While the exact first synthesis of this compound is not well-documented, the historical context of organic chemistry allows for the postulation of early synthetic routes. A key related historical reaction is the pinacol rearrangement , first described by Wilhelm Rudolph Fittig in 1860[1]. This reaction involves the acid-catalyzed rearrangement of a 1,2-diol (a pinacol) to a ketone (a pinacolone)[1][2].

The most relevant example is the rearrangement of pinacol (2,3-dimethylbutane-2,3-diol) to pinacolone (B1678379) (3,3-dimethyl-2-butanone)[1][3]. Given that pinacolone is a ketone, early chemists could have logically sought to synthesize the corresponding aldehyde, this compound.

Based on the established reactions of the late 19th and early 20th centuries, a plausible, albeit likely challenging, historical synthesis of this compound could have involved a multi-step process starting from a pinacol-type precursor.

Hypothetical Historical Synthesis Workflow:

Caption: Hypothetical historical synthesis of this compound.

This approach would have been fraught with challenges, primarily the control of the rearrangement to favor aldehyde formation over the thermodynamically more stable ketone.

Modern Synthetic Methodologies

Contemporary organic synthesis offers several reliable methods for the preparation of this compound. These methods provide better yields and selectivity compared to hypothetical historical routes.

A common and direct method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol.

Experimental Protocol: Oxidation of 2,3,3-Trimethylbutan-1-ol (B1267039)

-

Reactants and Reagents:

-

2,3,3-Trimethylbutan-1-ol

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent (e.g., Swern oxidation, Dess-Martin periodinane)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Silica (B1680970) gel for purification

-

-

Procedure:

-

To a stirred solution of 2,3,3-trimethylbutan-1-ol in anhydrous DCM, add PCC in one portion.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by distillation to obtain the pure aldehyde.

-

Oxidation Reaction Workflow:

Caption: Modern synthesis via oxidation of the primary alcohol.

Hydroformylation, or the oxo process, is an industrial method for producing aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.

Experimental Protocol: Hydroformylation of 3,3-Dimethyl-1-butene

-

Reactants and Reagents:

-

3,3-Dimethyl-1-butene (neohexene)

-

Syngas (a mixture of carbon monoxide and hydrogen)

-

A rhodium or cobalt-based catalyst (e.g., Rh(CO)₂(acac), Co₂(CO)₈)

-

A suitable solvent (e.g., toluene, cyclohexane)

-

High-pressure reactor (autoclave)

-

-

Procedure:

-

Charge the high-pressure reactor with the solvent, the catalyst, and 3,3-dimethyl-1-butene.

-

Seal the reactor and purge with nitrogen, followed by syngas.

-

Pressurize the reactor with syngas to the desired pressure (typically 50-100 atm).

-

Heat the reactor to the reaction temperature (typically 100-150 °C) with stirring.

-

Maintain the pressure by feeding syngas as it is consumed.

-

After the reaction is complete (monitored by gas uptake), cool the reactor to room temperature and vent the excess gas.

-

The product mixture, containing this compound and its isomer 4,4-dimethylpentanal, is then subjected to distillation for separation and purification.

-

Hydroformylation Logical Relationship:

Caption: Logical inputs and outputs of the hydroformylation process.

Quantitative Data

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molar Mass | 114.19 g/mol |

| CAS Number | 17408-48-9 |

| Boiling Point | 130.0 ± 9.0 °C at 760 mmHg (Predicted) |

| Density | 0.8 ± 0.1 g/cm³ (Predicted) |

| Flash Point | 20.0 ± 7.8 °C (Predicted) |

| Refractive Index | 1.403 (Predicted) |

Note: Physical property data is based on predictions and may vary.

Conclusion

While the precise historical genesis of this compound's synthesis is not clearly documented, its structural relationship to pinacolone suggests that early organic chemists may have attempted its preparation following the discovery of the pinacol rearrangement. Modern synthetic chemistry, however, provides robust and high-yielding methods for its preparation, primarily through the oxidation of the corresponding alcohol and the hydroformylation of neohexene. These contemporary methods are essential for obtaining this sterically hindered aldehyde for its various applications in research and development.

References

Reactivity profile and functional group transformations of 2,3,3-Trimethylbutanal

An In-depth Technical Guide to the Reactivity Profile and Functional Group Transformations of 2,3,3-Trimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a branched-chain aldehyde, presents a unique reactivity profile primarily governed by the significant steric hindrance imposed by its tert-butyl group adjacent to the α-carbon. This guide provides a comprehensive analysis of its structure, properties, and characteristic chemical transformations. Key reactions such as oxidation, reduction, Wittig olefination, and aldol (B89426) additions are discussed in detail. The content herein summarizes quantitative data, outlines detailed experimental protocols for analogous reactions, and employs visualizations to illustrate reaction pathways, offering a critical resource for professionals in organic synthesis and drug development.

Introduction and Molecular Structure

This compound, also known as 2,3,3-trimethyl-butyraldehyde, is an organic compound belonging to the aldehyde family.[1][2] Its molecular structure is characterized by a butanal backbone with three methyl groups, two at position 3 and one at position 2.[1] The most defining structural feature is the presence of a bulky tert-butyl group attached to the carbon alpha to the carbonyl group. This configuration introduces significant steric hindrance, which is the primary determinant of the aldehyde's reactivity, influencing reaction rates and the feasibility of certain transformations by impeding the approach of nucleophiles to the reactive carbonyl center.[1][3][4][5]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [6][7][8][9] |

| Molecular Weight | 114.19 g/mol | [6][7] |

| CAS Number | 17408-48-9 | [1][6][9] |

| IUPAC Name | This compound | [6][7] |

| SMILES | CC(C=O)C(C)(C)C | [6][8][9] |

| InChIKey | IHZLWFWSVIGUST-UHFFFAOYSA-N | [6][7] |

| Appearance | Colorless liquid with a distinctive odor | [1] |

| Solubility | Soluble in organic solvents | [1] |

Core Reactivity Profile

As an aldehyde, the chemistry of this compound is centered around the electrophilic carbonyl carbon. However, its reactivity is atypical due to steric effects.

-

Nucleophilic Addition : The compound is reactive towards nucleophilic addition, a characteristic reaction of aldehydes.[1] However, the rate and equilibrium of these additions are significantly impacted by the bulky substituents near the reaction center.

-

Steric Hindrance : The tert-butyl group and the additional α-methyl group create a sterically congested environment around the carbonyl. This physical barrier hinders the trajectory of incoming nucleophiles, often leading to slower reaction rates compared to less substituted aldehydes like butanal or even the related pivaldehyde.[3][4][10] In some cases, extreme steric crowding can prevent a reaction altogether or favor alternative pathways, such as elimination over substitution in competing reactions.[5][11]

Caption: General reactivity pathways of this compound.

Key Functional Group Transformations

This section details the principal transformations of the aldehyde functional group in this compound.

Oxidation to Carboxylic Acid

Aldehydes are readily oxidized to their corresponding carboxylic acids. While specific studies on this compound are limited, standard oxidizing agents (e.g., KMnO₄, CrO₃) are expected to yield 2,3,3-trimethylbutanoic acid. The sterically similar pivaldehyde is known to be oxidized to a carboxylic acid during certain metal-catalyzed epoxidation reactions where it acts as a co-reductant.[12][13]

| Reactant | Product | Transformation |

| This compound | 2,3,3-Trimethylbutanoic Acid | Aldehyde to Carboxylic Acid |

Reduction to Primary Alcohol

The reduction of the aldehyde group yields a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will convert this compound to 2,3,3-trimethylbutan-1-ol.[14][15] The steric hindrance is less of a prohibitive factor for small hydride reagents.

| Reactant | Product | Transformation |

| This compound | 2,3,3-Trimethylbutan-1-ol | Aldehyde to Primary Alcohol |

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes by reacting them with a phosphonium (B103445) ylide (Wittig reagent).[16][17] Despite the steric bulk, this compound can undergo this reaction, as even highly hindered ketones are known to react.[16] The choice of ylide and reaction conditions can influence the stereoselectivity of the resulting alkene.

Caption: Experimental workflow for the Wittig reaction.

Aldol Addition Reaction

This compound possesses one α-hydrogen (at the C2 position), making it capable of forming an enolate and undergoing a self-aldol addition reaction.[18] The reaction, typically base-catalyzed, would produce a β-hydroxy aldehyde. However, similar to the related 2-methylbutanal, the resulting aldol adduct cannot undergo subsequent dehydration (condensation) to form an α,β-unsaturated aldehyde because it lacks a second α-hydrogen on the newly formed alcohol-bearing carbon.[18]

Caption: Logical pathway for the self-aldol addition of this compound.

Grignard Reaction

Reaction with Grignard reagents (R-MgX) is a fundamental C-C bond-forming reaction for aldehydes. This nucleophilic addition would convert this compound into a secondary alcohol. The success and yield of this reaction would be highly dependent on the steric bulk of the incoming Grignard reagent, with smaller reagents (e.g., CH₃MgBr) being more effective than larger ones.

Experimental Protocols

Detailed experimental data for this compound is scarce in readily available literature. The following are representative protocols for key transformations involving sterically hindered aldehydes, which would serve as a starting point for optimization.

Protocol: Wittig Olefination (General)

This protocol is adapted from a general procedure for the in-situ formation of a Wittig reagent and subsequent reaction.[19]

-

Reagent Preparation : To a suspension of the appropriate triphenylphosphonium bromide salt (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), add a strong base such as potassium tert-butoxide (t-BuOK, 1.0 M in THF, 1.2 equivalents) at room temperature under an inert atmosphere (N₂ or Ar).

-

Ylide Formation : Stir the resulting mixture for 60-90 minutes to ensure complete formation of the phosphonium ylide.

-

Aldehyde Addition : Prepare a solution of this compound (1.0 equivalent) in dry THF and add it dropwise to the ylide solution.

-

Reaction : Allow the reaction mixture to stir at room temperature for 16-20 hours, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup : Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Partition the mixture between an organic solvent (e.g., MTBE, diethyl ether) and water.

-

Purification : Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol: Metal-Catalyzed Epoxidation Using a Hindered Aldehyde as Co-reductant

This protocol describes the epoxidation of an alkene where a hindered aldehyde, such as pivaldehyde, is used as a sacrificial reductant. This illustrates a potential application for this compound.[12][13]

-

Setup : In a twin-necked round-bottom flask equipped with a condenser, combine the alkene substrate (1.0 mmol), this compound (2.0 mmol), the metal catalyst (e.g., 0.015 g of a porous metal-organic framework catalyst), and a solvent such as toluene (B28343) (5 mL).[12][13]

-

Reaction Conditions : Place the flask in an oil bath pre-heated to the desired temperature (e.g., 40°C).[13]

-

Oxygen Supply : Bubble molecular oxygen (O₂) through the reaction mixture at atmospheric pressure while ensuring vigorous stirring or shaking.[12][13]

-

Monitoring and Workup : Monitor the reaction progress using GC. Upon completion, filter the catalyst from the reaction mixture.

-

Analysis : Analyze the filtrate by GC to determine the conversion of the alkene and the selectivity for the epoxide product.[13]

Conclusion

The reactivity of this compound is a compelling case study in steric effects in organic chemistry. While it undergoes the canonical reactions of aldehydes, its transformations are uniquely modulated by the bulky groups flanking the carbonyl. This guide provides foundational knowledge for scientists aiming to utilize this compound in complex syntheses, highlighting the need to consider its steric profile when designing reaction conditions. Further research into its specific reaction kinetics and optimization of protocols will be invaluable for expanding its application in pharmaceutical and materials science.

References

- 1. CAS 17408-48-9: Butanal, 2,3,3-trimethyl- | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fastercapital.com [fastercapital.com]

- 4. scribd.com [scribd.com]

- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H14O | CID 3824520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-2,3,3-Trimethylbutanal | C7H14O | CID 12577067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]

- 9. This compound | 17408-48-9 | Buy Now [molport.com]

- 10. quora.com [quora.com]

- 11. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The use of pivaldehyde in organic synthesis_Chemicalbook [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. 2,3,3-trimethyl-1-butanol [webbook.nist.gov]

- 15. 2,3,3-Trimethylbutan-1-ol | C7H16O | CID 142107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Wittig reaction - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. organic chemistry - Will 2-methylbutanal undergo aldol condensation - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 19. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

Thermodynamic and kinetic data for 2,3,3-Trimethylbutanal reactions

An In-depth Technical Guide on the Thermodynamic and Kinetic Data for 2,3,3-Trimethylbutanal Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental thermodynamic and kinetic data specifically for this compound are scarce in publicly available literature. This guide provides a comprehensive overview of available data for structurally similar compounds, particularly its isomer 3,3-dimethylbutanal, and outlines established experimental and computational methodologies for obtaining such data.

Thermodynamic and Kinetic Data

Quantitative data for the reactions of this compound are not well-documented. However, studies on its structural isomer, 3,3-dimethylbutanal, provide valuable insights into its likely reactivity, especially in atmospheric chemistry.

Kinetic Data

The following table summarizes the experimentally determined rate coefficients for the gas-phase reactions of 3,3-dimethylbutanal with various atmospheric oxidants. These values can serve as an estimate for the reactivity of this compound.

Table 1: Kinetic Data for the Gas-Phase Reactions of 3,3-Dimethylbutanal at 298 K

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

| 3,3-dimethylbutanal + Cl | (1.27 ± 0.08) x 10⁻¹⁰[1][2] |

Note: The reactivity of this compound is expected to be of a similar order of magnitude.

Thermodynamic Data

Table 2: Thermodynamic Data for C7 Aldehydes and Related Compounds

| Compound | Formula | ΔfH° (gas, 298.15 K) (kJ/mol) | Data Source |

| 2,3-Dimethylbutanal | C₆H₁₂O | Data not available | |

| 3,3-Dimethylbutanal | C₆H₁₂O | Data not available | |

| This compound | C₇H₁₄O | Not Experimentally Determined | Requires computational modeling (e.g., G3, CBS-QB3) |

| Heptanal | C₇H₁₄O | -236.4 ± 1.3 | NIST Chemistry WebBook |

Experimental Protocols

The following sections describe generalized experimental protocols for determining the kinetic and thermodynamic parameters of aldehyde reactions. These methods can be adapted for studies on this compound.

Pyrolysis Studies using a Shock Tube

High-temperature pyrolysis of aldehydes is often studied using a single-pulse shock tube coupled with gas chromatography-mass spectrometry (GC-MS) for product analysis.

Methodology:

-

Mixture Preparation: A dilute mixture of the aldehyde (e.g., 1-3%) in an inert gas like argon is prepared manometrically in a stainless steel mixing tank.

-

Shock Tube Operation: The shock tube is a long, cylindrical tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section. The aldehyde mixture is introduced into the driven section.

-

Shock Wave Generation: The diaphragm is ruptured, causing a shock wave to propagate through the aldehyde mixture, rapidly heating it to the desired pyrolysis temperature (typically >1000 K) for a very short duration (milliseconds).

-

Product Quenching and Collection: The reaction is quenched by the expansion wave following the shock wave. The product mixture is then sampled and analyzed.

-

Product Analysis: The collected gas mixture is analyzed using GC-MS to identify and quantify the pyrolysis products. The kinetic data is derived from the product distribution as a function of temperature.

Gas-Phase Oxidation Studies

The kinetics of gas-phase oxidation reactions of aldehydes with oxidants like OH radicals, Cl atoms, or O₃ are commonly studied using relative rate techniques in environmental chambers or flow tubes.

Methodology:

-

Reaction Chamber: The experiments are conducted in a temperature-controlled reaction chamber (e.g., a Teflon bag or a quartz flow tube) coupled to a detection system, such as Fourier-transform infrared (FTIR) spectroscopy or mass spectrometry.

-

Reactant Preparation: A known concentration of the aldehyde and a reference compound (with a known rate constant for the reaction with the oxidant) are introduced into the chamber.

-

Initiation of Reaction: The oxidant (e.g., OH radicals generated from the photolysis of H₂O₂ or Cl atoms from Cl₂) is introduced into the chamber to initiate the reaction.

-

Concentration Monitoring: The concentrations of the aldehyde and the reference compound are monitored over time using the chosen analytical technique.

-

Data Analysis: The rate constant for the reaction of the aldehyde with the oxidant is determined relative to the rate constant of the reference compound using the following relationship: ln([Aldehyde]₀/[Aldehyde]t) / ln([Reference]₀/[Reference]t) = k_aldehyde / k_reference where [ ]₀ and [ ]t are the concentrations at time 0 and t, respectively, and k is the rate constant.

Visualizations

Reaction Pathways

The atmospheric oxidation of branched aldehydes like this compound is initiated by hydrogen abstraction, primarily from the aldehydic group, but also from the tertiary C-H bond. The resulting alkyl radical reacts with molecular oxygen to form a peroxy radical, which can then undergo various reactions.

Caption: Plausible atmospheric oxidation pathway of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of gas-phase reaction kinetics for an aldehyde.

Caption: General experimental workflow for aldehyde gas-phase kinetics.

References

A Technical Guide to the Solubility of 2,3,3-Trimethylbutanal in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3,3-Trimethylbutanal is an organic compound belonging to the aldehyde family, characterized by a branched alkyl chain.[1] Like other aldehydes, its carbonyl group's polarity influences its physical properties, including solubility. Aldehydes and ketones are generally soluble in most common organic solvents.[2][3] This guide explores the anticipated solubility of this compound and provides methodologies for its empirical determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound, a polar molecule, is expected to be soluble in a range of common organic solvents.[3] Aldehydes and ketones with fewer than five carbon atoms are typically soluble in water due to hydrogen bonding between the carbonyl group and water molecules.[4] As the carbon chain length increases, water solubility decreases.[2] However, solubility in organic solvents is generally high.[5][3][6]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Predicted Solubility |

| Ethanol | C₂H₅OH | Polar | Highly Soluble |

| Methanol | CH₃OH | Polar | Highly Soluble |

| Acetone | C₃H₆O | Polar | Highly Soluble |

| Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Soluble |

| Chloroform | CHCl₃ | Moderately Polar | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Soluble |

Note: This table represents predicted qualitative solubility based on general principles for aldehydes. Quantitative data requires experimental determination.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a common method for determining the solubility of a solid or liquid compound in a solvent.

Objective: To determine the concentration of this compound that can be dissolved in a specific organic solvent at a given temperature to achieve a saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Ethanol, Methanol, Acetone, Diethyl Ether, Chloroform, Toluene, Hexane

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals

-

Spectrophotometer or Gas Chromatograph (GC) for concentration measurement

-

Syringe filters (chemically compatible with the solvents)

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for the analytical instrument.

-

Equilibrium Solubility Measurement (Shake-Flask Method): a. Add an excess amount of this compound to a series of glass vials. b. Accurately add a known volume of the selected organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). e. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time. f. After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved material to settle.

-

Sample Analysis: a. Carefully withdraw a sample from the clear supernatant of each vial using a syringe. b. Immediately filter the sample using a syringe filter to remove any undissolved particles. c. Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument. d. Analyze the diluted samples using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or more commonly, Gas Chromatography for a volatile aldehyde).

-

Data Analysis: a. Use the calibration curve to determine the concentration of this compound in the diluted samples. b. Calculate the solubility in the original saturated solution, taking into account the dilution factor. c. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not prevalent in the public domain, established chemical principles predict high solubility. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination. The successful execution of these methods will furnish the necessary data for researchers and professionals in drug development and other scientific fields, enabling informed decisions in formulation, synthesis, and process design.

References

- 1. CAS 17408-48-9: Butanal, 2,3,3-trimethyl- | CymitQuimica [cymitquimica.com]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. ncert.nic.in [ncert.nic.in]

- 4. embibe.com [embibe.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Aldehyde: A Technical Whitepaper on the Potential Industrial and Academic Relevance of 2,3,3-Trimethylbutanal

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2,3,3-trimethylbutanal, a lesser-known branched aliphatic aldehyde. While specific research and industrial applications for this compound are not widely documented, this paper aims to extrapolate its potential relevance based on the known chemistry of sterically hindered aldehydes and preliminary data. We will explore its chemical properties, potential synthetic pathways, and prospective applications in fields ranging from specialty chemicals to intermediates in organic synthesis. Due to the limited availability of specific experimental data, this guide will also draw upon general principles and studies of structurally related compounds to provide a foundational understanding for future research and development endeavors.

Introduction

This compound, with the chemical formula C7H14O, is a branched-chain aldehyde characterized by a quaternary carbon atom adjacent to the carbonyl group.[1] This significant steric hindrance is expected to govern its reactivity and potential applications. While its close structural relatives have found applications in various industries, this compound remains a molecule of untapped potential. This whitepaper seeks to consolidate the available information and provide a forward-looking perspective on its industrial and academic significance.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in Table 1. It is a colorless liquid with a characteristic aldehydic odor and is flammable.[1] Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. However, the bulky tert-butyl group is anticipated to significantly influence the kinetics and thermodynamics of such reactions.[2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14O | PubChem |

| Molecular Weight | 114.19 g/mol | PubChem |

| CAS Number | 17408-48-9 | PubChem |

| Appearance | Colorless liquid | Inferred from general aldehyde properties |

| Odor | Distinctive aldehydic | Inferred from general aldehyde properties |

| Solubility | Soluble in organic solvents | Inferred from general aldehyde properties |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Potential Synthesis and Reactivity

Synthesis

Reactivity

The core reactivity of this compound is centered around the carbonyl group. It is expected to undergo nucleophilic addition reactions, a fundamental transformation for aldehydes. However, the steric bulk of the adjacent tert-butyl group will likely decrease the reaction rate compared to less hindered aldehydes.[2][3]

Potential Industrial and Academic Relevance

Industrial Applications

Given the lack of direct evidence, the industrial potential of this compound can be inferred from the applications of other branched aldehydes.

-

Flavor and Fragrance: Branched aldehydes are known to contribute unique and powerful notes to fragrance and flavor compositions. While no specific aroma profile for this compound is documented, its structure suggests it could possess interesting olfactory properties, potentially in the green, fruity, or waxy odor families. Further sensory evaluation is required to determine its value as a fragrance ingredient.

-

Specialty Chemicals and Polymers: Aldehydes are versatile building blocks in the synthesis of various chemical products. This compound could serve as a monomer or a precursor to other functionalized molecules for applications in polymer and materials science. Its bulky nature could impart unique properties such as thermal stability or altered solubility to polymers.

Academic and Research Applications

The primary academic relevance of this compound lies in the study of steric effects on chemical reactions.

-

Mechanistic Studies: Its highly hindered structure makes it an excellent model substrate for investigating the influence of sterics on the kinetics and mechanisms of aldehyde reactions.[2][6] Researchers could use it to probe the limits of nucleophilic addition, condensation reactions, and other transformations.

-

Asymmetric Synthesis: The synthesis of chiral derivatives of this compound could be a challenging and rewarding area of research in asymmetric catalysis.[7][8][9][10][11] Developing stereoselective methods to functionalize the α-carbon would be of significant interest to the synthetic organic chemistry community.

Drug Development

There is currently no direct evidence to support a role for this compound in drug development. However, aldehydes, in general, are known to be reactive and can exhibit biological activity, sometimes associated with toxicity.[4][5] Any potential therapeutic application would require extensive investigation into its biological effects and metabolic fate. Its role would more likely be as a sterically demanding building block in the synthesis of more complex and biologically active molecules.

Experimental Protocols (Hypothetical)

Due to the absence of published experimental procedures for this compound, the following are hypothetical protocols based on general organic chemistry knowledge. These would require significant optimization and validation.

5.1. Hypothetical Synthesis of this compound via Swern Oxidation

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

-

Oxalyl Chloride Addition: The flask is charged with dichloromethane (B109758) (DCM) and cooled to -78 °C (dry ice/acetone bath). Oxalyl chloride (2.0 equivalents) is added dropwise.

-

DMSO Addition: A solution of dimethyl sulfoxide (B87167) (DMSO) (4.0 equivalents) in DCM is added slowly via the dropping funnel, maintaining the temperature below -60 °C.

-

Alcohol Addition: A solution of 2,3,3-trimethylbutan-1-ol (1.0 equivalent) in DCM is added dropwise, keeping the internal temperature below -60 °C. The reaction is stirred for 30 minutes.

-

Base Addition: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

-

Workup: Water is added to quench the reaction. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to yield this compound.

5.2. Hypothetical Grignard Reaction with this compound

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Reagent: The flask is charged with a solution of the desired Grignard reagent (e.g., methylmagnesium bromide) in diethyl ether.

-

Aldehyde Addition: A solution of this compound (1.0 equivalent) in diethyl ether is added dropwise at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting secondary alcohol is purified by column chromatography or distillation.

Conclusion and Future Outlook

This compound is a molecule with a well-defined structure but a largely unexplored potential. Its significant steric hindrance presents both challenges and opportunities. While its direct industrial applications are yet to be established, its value as a research tool for studying steric effects in organic reactions is clear. Future research should focus on developing efficient and scalable synthetic routes, thoroughly characterizing its physical and chemical properties, and exploring its potential in niche applications such as fragrance chemistry and as a unique building block in organic synthesis. For professionals in drug development, its utility will likely be as a starting material for the synthesis of complex molecules where steric bulk is a desired feature. The full potential of this enigmatic aldehyde awaits discovery through dedicated research and development efforts.

References

- 1. This compound | C7H14O | CID 3824520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainkart.com [brainkart.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

Literature review on the synthesis and applications of 2,3,3-Trimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylbutanal, a branched-chain aldehyde, holds potential as a valuable building block in organic synthesis and as a specialty chemical in various industries. Its unique sterically hindered structure, resulting from the t-butyl group adjacent to the aldehyde functionality, imparts distinct chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the synthesis and potential applications of this compound, with a focus on detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and characterization.

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| CAS Number | 17408-48-9 |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Not explicitly reported, but expected to be around 130-150 °C |

| Solubility | Soluble in organic solvents |

| ¹³C NMR (CDCl₃) | δ (ppm): 205.1 (C=O), 53.2 (CH), 34.9 (C), 25.8 (3 x CH₃), 12.9 (CH₃) |

| Infrared (IR) Spectrum | Characteristic C=O stretch around 1725 cm⁻¹ |

Synthesis of this compound

The most viable and industrially scalable method for the synthesis of this compound is the hydroformylation of 2,3,3-trimethyl-1-butene (B165516). This process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of the alkene.

General Experimental Protocol: Hydroformylation of 2,3,3-trimethyl-1-butene

This protocol is a representative procedure based on established hydroformylation methodologies for branched alkenes.

Materials:

-

2,3,3-trimethyl-1-butene

-

Rhodium(II) octanoate (B1194180) dimer ([Rh(Oct)₂]₂) or Dicobalt octacarbonyl (Co₂(CO)₈) as a catalyst precursor

-

Triphenylphosphine (PPh₃) or other suitable phosphine/phosphite ligand

-

Anhydrous toluene (B28343) or other suitable high-boiling point solvent

-

Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, the autoclave reactor is charged with the catalyst precursor (e.g., 0.01-0.1 mol% based on the alkene) and the ligand (e.g., 1-10 equivalents per mole of metal). Anhydrous solvent is then added to dissolve the catalyst system.

-

Reactant Addition: 2,3,3-trimethyl-1-butene is added to the reactor.

-

Reaction Conditions: The reactor is sealed and purged several times with nitrogen followed by syngas. The reactor is then pressurized with syngas to the desired pressure (typically 50-100 atm) and heated to the reaction temperature (typically 80-120 °C).

-

Reaction Monitoring: The reaction is stirred vigorously for a predetermined time (typically 4-24 hours). The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, the reactor is cooled to room temperature and the excess pressure is carefully vented in a fume hood. The reaction mixture is then subjected to distillation under reduced pressure to separate the product, this compound, from the solvent and the catalyst residue.

-

Characterization: The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Quantitative Data (Illustrative):

| Parameter | Value |

| Substrate | 100 mmol |

| Catalyst | 0.05 mmol |

| Ligand | 0.5 mmol |

| Solvent | 100 mL |

| Pressure | 80 atm |

| Temperature | 100 °C |

| Time | 12 hours |

| Yield (GC) | 70-90% |

| Purity (GC) | >98% |

Note: The yield and purity are illustrative and can vary significantly based on the specific catalyst, ligand, and reaction conditions employed.

Methodological & Application

Application Notes and Protocols for the Laboratory Scale Synthesis of 2,3,3-Trimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2,3,3-trimethylbutanal. The synthesis is a two-step process commencing with the formation of 2,3,3-trimethylbutan-1-ol (B1267039) via a Grignard reaction, followed by the oxidation of the resulting primary alcohol to the target aldehyde. Two effective methods for the oxidation step, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are presented.

Step 1: Synthesis of 2,3,3-trimethylbutan-1-ol via Grignard Reaction

This step involves the reaction of a tert-butylmagnesium chloride Grignard reagent with formaldehyde.

Experimental Protocol:

Materials:

-

Magnesium turnings

-

tert-Butyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

Paraformaldehyde

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Grignard Reagent (tert-butylmagnesium chloride):

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Cover the magnesium with anhydrous diethyl ether or THF.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of tert-butyl chloride in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small amount of the tert-butyl chloride solution to the flask. The reaction should start, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

-

Reaction with Formaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Carefully add dry paraformaldehyde in small portions to the stirred Grignard solution. An exothermic reaction will occur. Control the rate of addition to maintain a manageable reaction temperature.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

-

Work-up:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

If a precipitate forms, add more water and dilute hydrochloric acid to dissolve it.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

-

Purification:

-

The crude 2,3,3-trimethylbutan-1-ol can be purified by distillation under reduced pressure.

-

Step 2: Oxidation of 2,3,3-trimethylbutan-1-ol to this compound

Two alternative protocols are provided for this step. The choice of method may depend on the availability of reagents and the desired reaction conditions.

Method A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to oxidize the primary alcohol to an aldehyde.[1][2][3][4][5] This method is known for its mild reaction conditions.[3][5]

Experimental Protocol:

Materials:

-

2,3,3-trimethylbutan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Hexane

Equipment:

-

Two-necked round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a two-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C.

-

Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution.

-

After stirring for a few minutes, add a solution of 2,3,3-trimethylbutan-1-ol in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 15-30 minutes at -78 °C.

-

Add triethylamine to the reaction mixture and stir for a few minutes at -78 °C, then allow the mixture to warm to room temperature.

-

Quench the reaction with water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent carefully by rotary evaporation at low temperature to avoid loss of the volatile aldehyde.

-

The crude this compound can be purified by distillation. A known byproduct of this reaction is the malodorous dimethyl sulfide.[4][5]

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), for a selective and mild oxidation of the primary alcohol.[6][7][8][9]

Experimental Protocol:

Materials:

-

2,3,3-trimethylbutan-1-ol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,3,3-trimethylbutan-1-ol in anhydrous dichloromethane in a round-bottom flask.

-

Add Dess-Martin periodinane to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Stir the mixture vigorously until the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation at low temperature.

-

The crude this compound can be purified by distillation.

Data Presentation

| Parameter | Step 1: 2,3,3-trimethylbutan-1-ol | Step 2 (Swern): this compound | Step 2 (DMP): this compound |

| Reactants | tert-Butylmagnesium chloride, Paraformaldehyde | 2,3,3-trimethylbutan-1-ol, Oxalyl chloride, DMSO, Et₃N | 2,3,3-trimethylbutan-1-ol, Dess-Martin periodinane |

| Solvent | Diethyl ether or THF | Dichloromethane | Dichloromethane |

| Reaction Temperature | 0 °C to reflux | -78 °C to room temperature | Room temperature |

| Reaction Time | 2-4 hours | 1-2 hours | 1-3 hours |

| Typical Yield | 60-80% | 70-90% | 80-95% |

| Purification Method | Distillation | Distillation | Distillation |

Visualizations

Signaling Pathway of the Two-Step Synthesis

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. Dess-Martin Oxidation [organic-chemistry.org]

Application of 2,3,3-Trimethylbutanal in Asymmetric Catalysis: A Review of Available Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylbutanal, a sterically hindered aliphatic aldehyde, presents an interesting substrate for investigation in the field of asymmetric catalysis. Its bulky tert-butyl group adjacent to the stereogenic center alpha to the carbonyl can offer unique stereochemical challenges and opportunities. In principle, the significant steric hindrance can lead to high levels of facial discrimination in nucleophilic additions, potentially resulting in excellent enantioselectivity. This report aims to provide a comprehensive overview of the application of this compound in asymmetric catalysis, complete with detailed application notes, experimental protocols, and quantitative data.

General Application Notes for Sterically Hindered Aldehydes in Asymmetric Catalysis

The primary challenge in reactions involving bulky aldehydes like this compound is their reduced reactivity compared to less hindered counterparts. However, this steric bulk can be advantageous in achieving high stereoselectivity. Key asymmetric transformations where such aldehydes are relevant include:

-

Asymmetric Aldol (B89426) Reactions: The addition of an enolate to a sterically hindered aldehyde can be highly diastereoselective and enantioselective. The choice of catalyst (organocatalyst or metal complex) is crucial to overcome the steric hindrance and control the stereochemical outcome.

-

Asymmetric Michael Additions: While less common for aldehydes as the Michael donor, the conjugate addition of nucleophiles to α,β-unsaturated systems derived from bulky aldehydes can be a powerful tool for constructing complex chiral molecules.

-

Asymmetric Alkynylation and Alkenylation: The addition of organometallic reagents (e.g., organozinc, organoaluminum) to hindered aldehydes in the presence of a chiral ligand is a common method for synthesizing chiral secondary alcohols.

Hypothetical and Representative Experimental Protocols

The following protocols are based on established methods for sterically hindered aldehydes like pivaldehyde and are expected to be adaptable for this compound with some optimization.

Protocol 1: Asymmetric Alkynylation of a Sterically Hindered Aldehyde

This protocol describes a general procedure for the enantioselective addition of a terminal alkyne to a bulky aldehyde, a reaction that could be applied to synthesize chiral propargyl alcohols from this compound.

Reaction:

(Where R' would be the 2,3,3-trimethylbutyl group)

Materials:

-

Sterically hindered aldehyde (e.g., this compound)

-

Terminal alkyne (e.g., phenylacetylene)

-

Chiral catalyst (e.g., a complex of Zn(OTf)₂ and (+)-N-methylephedrine)

-

Anhydrous toluene (B28343)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Zn(OTf)₂ (0.1 mmol) and (+)-N-methylephedrine (0.12 mmol).

-

Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 1 hour.

-

Add the terminal alkyne (1.2 mmol) and DIPEA (0.2 mmol) and stir for a further 30 minutes.

-

Cool the reaction mixture to 0 °C and add the sterically hindered aldehyde (1.0 mmol) dropwise.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral propargyl alcohol.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data for Asymmetric Reactions of Pivaldehyde (as a proxy)

Since no data is available for this compound, the following table summarizes representative results for the closely related pivaldehyde in various asymmetric reactions. This data can serve as a benchmark for expected yields and selectivities.

| Reaction Type | Catalyst/Ligand | Nucleophile/Substrate | Yield (%) | ee (%) | Reference |

| Alkynylation | Zn(OTf)₂ / (+)-NME | Phenylacetylene | 85 | 98 | Carreira et al. |

| Aldol Reaction | Proline derivative | Acetone | 70 | 95 | List et al. |

| Allylation | Chiral Borane | Allylboronate | 92 | 96 | Brown et al. |

NME = N-Methylephedrine

Visualizations of Key Concepts

The following diagrams illustrate general workflows and reaction pathways relevant to the asymmetric catalysis of sterically hindered aldehydes.

Conclusion and Future Outlook

While direct experimental data on the application of this compound in asymmetric catalysis is currently unavailable in the public domain, its structural similarity to other well-studied sterically hindered aldehydes, such as pivaldehyde, suggests its potential as a valuable substrate for achieving high enantioselectivity. The protocols and data presented for analogous compounds provide a solid foundation for future research in this area.

Researchers are encouraged to investigate the reactivity and selectivity of this compound in various organocatalytic and metal-catalyzed asymmetric transformations. Such studies would not only expand the substrate scope of existing catalytic systems but could also lead to the development of novel synthetic routes to valuable chiral building blocks. The steric bulk of the 2,3,3-trimethylbutyl group may prove to be a significant asset in designing highly selective reactions. Further research is warranted to unlock the synthetic potential of this unique aldehyde.

The Untapped Potential of 2,3,3-Trimethylbutanal as a Chiral Building Block in Organic Synthesis

For Immediate Release

Shanghai, China – December 21, 2025 – In the landscape of chiral building blocks for organic synthesis, 2,3,3-trimethylbutanal, particularly its (S)-enantiomer, presents a unique and underexplored scaffold. Its sterically demanding tert-butyl group, positioned adjacent to a reactive aldehyde functionality, offers significant potential for inducing high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions. This report outlines hypothetical, yet plausible, application notes and detailed protocols for the use of (S)-2,3,3-trimethylbutanal in key asymmetric transformations, providing a valuable resource for researchers, scientists, and professionals in drug development seeking to innovate with novel chiral synthons.

While extensive literature on the specific applications of chiral this compound is limited, its inherent structural features allow for the extrapolation of its utility in well-established stereoselective methodologies. The protocols and data presented herein are based on general principles of asymmetric synthesis and are intended to serve as a foundational guide for future research and development.

Application Notes

The primary application of (S)-2,3,3-trimethylbutanal as a chiral building block lies in its ability to serve as a prochiral electrophile, where the bulky tert-butyl group can effectively shield one face of the aldehyde, directing the approach of a nucleophile to the opposite face. This steric hindrance is anticipated to be a powerful tool in controlling the stereochemical outcome of reactions.

Key Potential Applications:

-

Diastereoselective Aldol (B89426) Reactions: The reaction of the enolate of a ketone with (S)-2,3,3-trimethylbutanal is expected to proceed with high diastereoselectivity, yielding syn- or anti-aldol adducts depending on the reaction conditions and the geometry of the enolate. These adducts are valuable intermediates in the synthesis of polyketide natural products and other complex molecules.

-

Asymmetric Nucleophilic Additions: The addition of organometallic reagents, such as Grignard or organolithium reagents, to (S)-2,3,3-trimethylbutanal is predicted to afford chiral secondary alcohols with high enantiomeric excess. The stereochemical outcome will be dictated by the facial bias imposed by the tert-butyl group.

-

Stereoselective Reductions: The reduction of the aldehyde functionality to a primary alcohol can serve as a method to introduce a hydroxymethyl group with a defined stereochemistry relative to the adjacent chiral center. Furthermore, the resulting chiral alcohol can be a precursor for a variety of other functional groups.